molecular formula C9H12N2O2 B1620890 3,5-Diamino-2,6-dimethylbenzoic acid CAS No. 219297-24-2

3,5-Diamino-2,6-dimethylbenzoic acid

Cat. No.: B1620890
CAS No.: 219297-24-2
M. Wt: 180.2 g/mol
InChI Key: BIKOQOQJOSLXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,5-diamino-2,6-dimethylbenzoic acid typically involves the reduction of 3,5-dinitro-2,6-dimethylbenzoic acid. One common method is the catalytic hydrogenation of 3,5-dinitro-2,6-dimethylbenzoic acid using a hydrogenation catalyst such as Ni-M-Al (where M can be La, Yb, or Ce) under a hydrogen atmosphere . The reaction is carried out in a suitable solvent, and the product is obtained after purification steps .

Industrial Production Methods

Industrial production of this compound often employs similar hydrogenation techniques but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3,5-diamino-2,6-dimethylbenzoic acid involves its ability to participate in nucleophilic substitution reactions due to the presence of amino groups. These reactions can modify the compound’s structure, leading to the formation of derivatives with specific biological or chemical properties . The molecular targets and pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diamino-2,6-dimethylbenzoic acid is unique due to the presence of both amino and methyl groups on the benzoic acid core. This combination of functional groups allows for diverse chemical reactivity and the formation of a wide range of derivatives .

Properties

IUPAC Name

3,5-diamino-2,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-4-6(10)3-7(11)5(2)8(4)9(12)13/h3H,10-11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKOQOQJOSLXSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1N)N)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363732
Record name 3,5-Diamino-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219297-24-2
Record name 3,5-Diamino-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Diamino-2,6-dimethylbenzoic acid
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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